synthesis and characterization of 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
synthesis and characterization of 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Synthesis and Characterization of 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione: An In-Depth Technical Guide
Executive Summary
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (commonly known as 5-bromo-6-(trifluoromethyl)uracil) is a highly specialized heterocyclic building block. The incorporation of a trifluoromethyl (–CF₃) group at the C6 position imparts significant lipophilicity and metabolic stability, making it a privileged scaffold in the design of antiviral and antineoplastic agents. Concurrently, the bromine atom at the C5 position serves as an orthogonal reactive handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This guide details the mechanistic rationale, validated synthetic protocols, and characterization metrics required to produce this compound with high scientific integrity.
Mechanistic Rationale & Causality
The synthesis of 5-bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a two-stage process governed by strict electronic and steric parameters.
Stage 1: Pyrimidine Ring Construction The pyrimidine-2,4-dione core is constructed via a base-catalyzed condensation between ethyl 4,4,4-trifluoroacetoacetate and urea[1]. The causality of this reaction hinges on the strong electron-withdrawing nature of the –CF₃ group, which highly activates the adjacent ketone carbonyl toward nucleophilic attack. Under basic conditions (using sodium ethoxide), urea is deprotonated, initiating a nucleophilic addition to the ketone. This is followed by an intramolecular amidation at the ester carbonyl, expelling ethanol and driving the cyclization forward to yield 6-(trifluoromethyl)uracil.
Stage 2: Electrophilic Bromination at C5 The pyrimidine-2,4-dione ring is an electron-deficient heterocycle. However, the nitrogen lone pairs (N1 and N3) donate electron density into the ring through resonance, granting the N1–C2–N3–C4–C5=C6 system enamine-like character. Despite the strong inductive electron-withdrawing effect (–I) of the –CF₃ group at C6, the C5 position remains the most nucleophilic carbon on the ring. Bromination is achieved via electrophilic aromatic substitution using elemental bromine (Br₂)[2]. The reaction proceeds through a bromonium ion complex, followed by a Wheland intermediate, and finally deprotonation to restore aromaticity. The use of an aqueous or basic solvent system accelerates the reaction by stabilizing the intermediate or forming the highly reactive uracilate anion[3].
Electrophilic aromatic substitution mechanism at the C5 position of the pyrimidine ring.
Experimental Protocols
The following self-validating protocols ensure high yield and purity by controlling the thermodynamic and kinetic variables of the reactions.
Synthetic workflow for 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione.
Protocol A: Synthesis of 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
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Preparation: Under an argon atmosphere, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq, e.g., 16.30 mmol) and urea (1.0 eq, 16.30 mmol) in anhydrous ethanol (30 mL)[1].
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Base Addition: Slowly add a freshly prepared solution of sodium ethoxide (prepared by reacting sodium metal with anhydrous ethanol) to the reaction mixture[1]. Causality: The strong base is required to deprotonate the urea, initiating the nucleophilic cascade.
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Reflux: Heat the reaction mixture to 90 °C and stir continuously for 24 hours[1]. Monitor the reaction via Thin Layer Chromatography (TLC) using 5% methanol/dichloromethane.
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Workup & Isolation: Remove volatile solvents under reduced pressure. Dilute the resulting residue with water (25 mL). Critical Step: Acidify the aqueous layer with 1N HCl to pH < 7[1]. The –CF₃ group lowers the pKa of the uracil N–H protons, meaning the product exists as a water-soluble sodium salt until acidified. Extract with ethyl acetate (2 x 40 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the white solid intermediate.
Protocol B: Bromination to 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
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Dissolution: Dissolve the 6-(trifluoromethyl)uracil intermediate in water (approx. 75 mL per 0.022 mole) and heat to 70 °C[2]. Alternatively, a biphasic system of 0.5N NaOH and chloroform can be utilized to increase solubility and reactivity via the uracilate anion[3].
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Bromine Addition: Add elemental bromine (Br₂, 1.1 eq) dropwise with vigorous stirring[2]. A white precipitate will begin to form almost immediately as the brominated product is significantly less soluble in water than the starting material.
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Quenching: After the addition is complete and the reaction has stirred for 30 minutes, discharge any remaining bromine color by adding a saturated solution of sodium bisulfite[3]. Causality: Sodium bisulfite reduces unreacted, toxic Br₂ to benign bromide ions, preventing over-oxidation and ensuring safe handling.
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Isolation: Allow the suspension to cool to room temperature, then chill in an ice bath. Filter the white precipitate, wash with cold water, and air dry[2]. Recrystallization from benzene or ethanol yields the analytically pure product[3].
Quantitative Data & Characterization
A comprehensive analytical profile is required to verify the structural integrity of the synthesized compound. The table below summarizes the key physical properties and expected characterization metrics.
| Parameter | Value / Description |
| Chemical Formula | C₅H₂BrF₃N₂O₂ |
| Molecular Weight | 258.98 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 149°C – 155°C (varies slightly by crystallization solvent)[3],[2] |
| ¹H NMR (DMSO-d₆) | δ 11.5 – 12.0 (br s, 2H, N1-H and N3-H). Note: The absence of a C5-H singlet (~δ 5.8 in the starting material) confirms complete bromination. |
| ¹³C NMR (DMSO-d₆) | δ ~150 (C2), ~160 (C4), ~95 (C5-Br), ~140 (q, C6-CF₃), ~120 (q, -CF₃) |
| ¹⁹F NMR (DMSO-d₆) | δ -65.0 to -70.0 (s, 3F) |
| Mass Spectrometry (ESI-) | m/z [M-H]⁻ 256.9 and 258.9 (1:1 isotopic ratio confirming the presence of one bromine atom) |
References
- PrepChem.com. "Preparation of 3-isopropyl-5-bromo-6-(trifluoromethyl)uracil". Source: prepchem.com.
- Google Patents. "US3869457A - 2,3,5-substituted-6-trifluoromethyl-1,3-diazin-4-ones". Source: google.com.
- ChemicalBook. "672-45-7 | CAS DataBase". Source: chemicalbook.com.
